molecular formula C10H14BrN3O2 B13557968 tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate

tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate

Cat. No.: B13557968
M. Wt: 288.14 g/mol
InChI Key: JJAQNNZQUMJVNL-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, a bromopyrazine moiety, and a methylcarbamate group, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with tert-butyl N-methylcarbamate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted pyrazine derivatives.

    Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

    Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5-bromopyrazin-2-yl)piperidin-3-ylcarbamate
  • tert-Butyl (5-bromopyrazin-2-yl)carbamate

Uniqueness

tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate is unique due to the presence of the methylcarbamate group, which distinguishes it from other similar compounds

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-7(11)5-13-8/h5-6H,1-4H3

InChI Key

JJAQNNZQUMJVNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(C=N1)Br

Origin of Product

United States

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